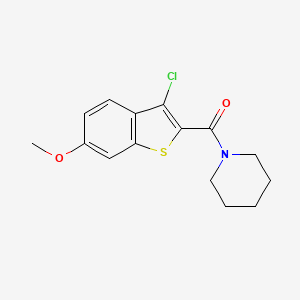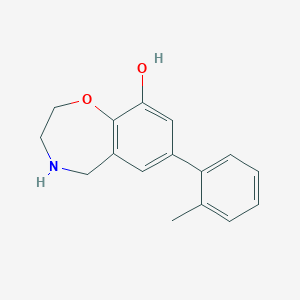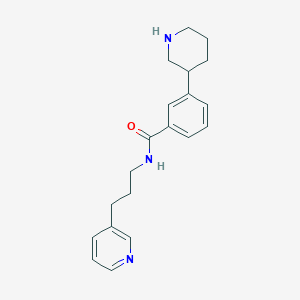
1-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperidine is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a piperidine ring attached to the benzothiophene moiety through a carbonyl group. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
准备方法
The synthesis of 1-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-chloro-6-methoxybenzothiophene: This step involves the chlorination and methoxylation of benzothiophene.
Introduction of the carbonyl group: The 3-chloro-6-methoxybenzothiophene is then reacted with a suitable reagent, such as oxalyl chloride, to introduce the carbonyl group, forming 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride.
Coupling with piperidine: The final step involves the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride with piperidine under appropriate conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
化学反应分析
1-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the benzothiophene ring.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride).
科学研究应用
1-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Benzothiophene derivatives, including this compound, have shown potential in developing therapeutic agents for conditions such as inflammation, cancer, and neurological disorders.
Industry: The compound’s unique properties make it valuable in material science, particularly in developing new polymers and electronic materials.
作用机制
The mechanism of action of 1-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
1-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperidine can be compared with other benzothiophene derivatives, such as:
3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: This compound lacks the piperidine moiety, resulting in different chemical and biological properties.
3-chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-10-5-6-11-12(9-10)20-14(13(11)16)15(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOZGMBBIBVXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5625011.png)
![4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide](/img/structure/B5625015.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine](/img/structure/B5625023.png)
![(4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide](/img/structure/B5625039.png)
![N-(2-methoxyethyl)-5-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5625048.png)
![(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5625053.png)
![1-ethyl-4-[(4-phenylphenyl)methyl]piperazine](/img/structure/B5625067.png)




![2-[3-(phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625115.png)
![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)
